

IUPAC name for 1-[4-(trifluoromethyl)phenyl]acetone.

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Compound of Interest

1-(4-(Trifluoromethyl)phenyl)propan-2-one
Compound Name: (Trifluoromethyl)phenylpropan-2-one

Cat. No.: B1590555

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A Technical Guide to **1-(4-(Trifluoromethyl)phenyl)propan-2-one**: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(4-(trifluoromethyl)phenyl)propan-2-one**, a fluorinated organic compound of significant interest in pharmaceutical and materials science. The document details the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and key identifiers for this molecule. A detailed, field-proven synthesis protocol is presented, accompanied by a logical workflow diagram. Furthermore, the guide explores the compound's critical applications as a versatile building block in drug discovery, leveraging the unique electronic properties of the trifluoromethyl group, and its use in the synthesis of advanced ligands for catalysis. This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important chemical intermediate.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational for scientific communication, regulatory compliance, and patent literature. The subject of this guide is a ketone derivative featuring a phenyl ring substituted with a trifluoromethyl group.

IUPAC Nomenclature

The systematic name for this compound, according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is **1-(4-(Trifluoromethyl)phenyl)propan-2-one**.

This name is derived as follows:

- Propan-2-one: The core structure is a three-carbon chain with a ketone functional group on the second carbon. This is commonly known as acetone.
- 1-(...): This indicates that a substituent is attached to the first carbon of the propan-2-one chain.
- 4-(Trifluoromethyl)phenyl: The substituent at position 1 is a phenyl ring, which itself is substituted at its fourth carbon (the para position) with a trifluoromethyl (-CF₃) group.

Common Synonyms and Identifiers

In literature and commercial catalogs, the compound is frequently referred to by several synonyms. While less precise than the IUPAC name, they are commonly encountered.

- 1-[4-(Trifluoromethyl)phenyl]acetone[[1](#)]
- 4-(Trifluoromethyl)phenylacetone[[1](#)][[2](#)]
- Fenfluramine Impurity 3[[1](#)]

Key Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical.

Identifier	Value	Source
CAS Number	713-45-1	[1] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[1] [5] [6]
Molecular Weight	202.17 g/mol	[5]
Canonical SMILES	CC(=O)CC1=CC=C(C=C1)C(F)(F)F	[1] [5]
InChI	InChI=1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12,13)/h2-5H,6H2,1H3	[1]
InChIKey	UIPDPUXNQIWJLF-UHFFFAOYSA-N	[1] [3]

Physicochemical and Safety Properties

The physical characteristics and safety profile of a compound dictate its handling, storage, and application requirements.

Physicochemical Data

Property	Value	Source
Physical Form	Sticky Oil to Solid	[3]
Storage Temperature	Room Temperature or Refrigerator; Sealed in dry conditions	[1] [3] [6]
Purity (Typical)	≥95%	[3]

Safety and Handling

1-(4-(Trifluoromethyl)phenyl)propan-2-one is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Classification	Details	Source
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3]
Precautionary Code	P261: Avoid breathing dust/fume/gas/mist/vapors/spray	[3]

Synthesis and Manufacturing

The synthesis of **1-(4-(trifluoromethyl)phenyl)propan-2-one** is a multi-step process that requires careful control of reaction conditions. The following protocol describes a robust and scalable laboratory method based on the alkylation of a β -ketoester, a cornerstone reaction in organic synthesis.

General Synthesis Protocol: Acetoacetic Ester Synthesis Route

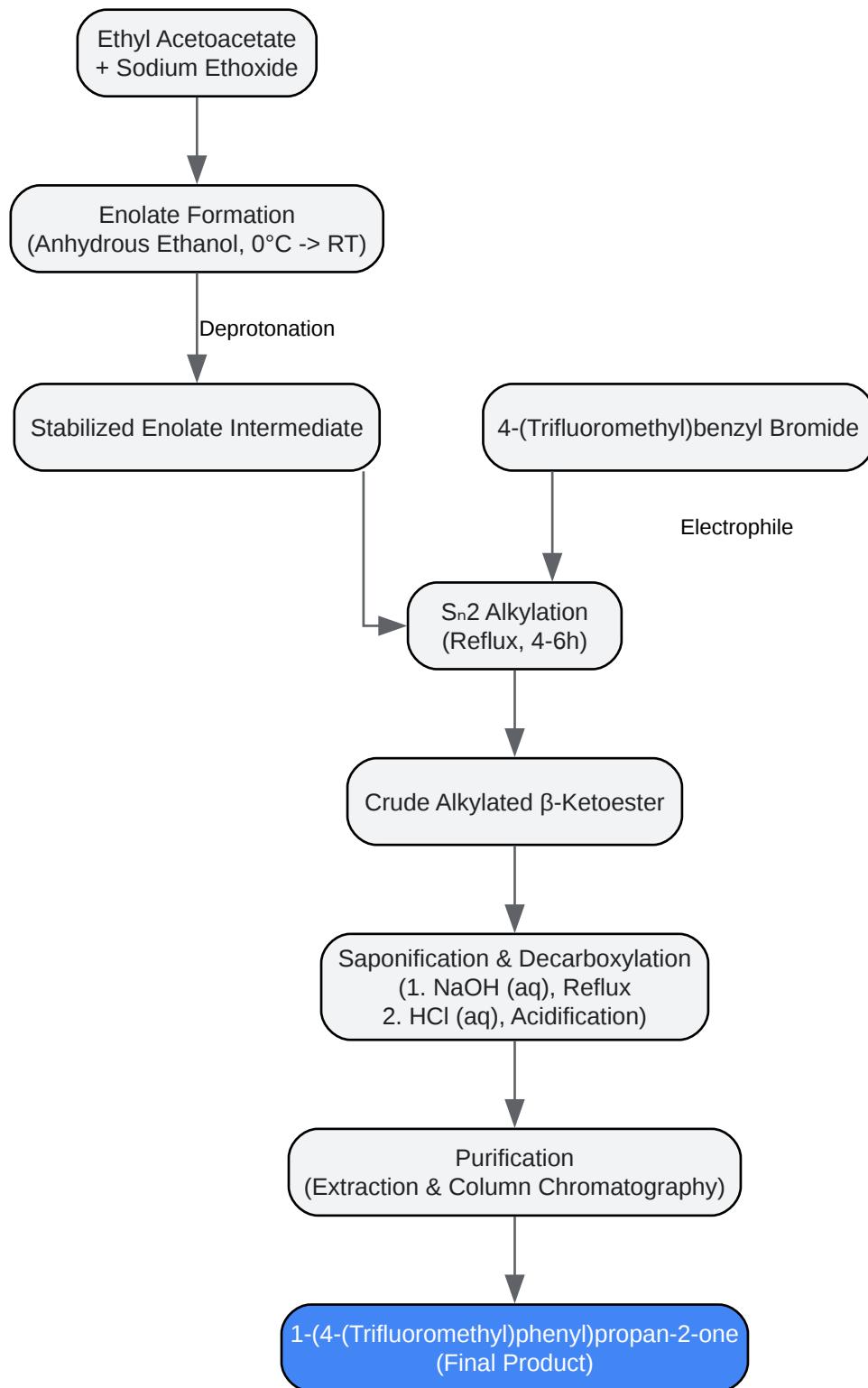
This method is chosen for its reliability and high yield. It involves the formation of a carbon-carbon bond by alkylating ethyl acetoacetate with 4-(trifluoromethyl)benzyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.

Step-by-Step Methodology:

- Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise. The ethoxide acts as a strong base to quantitatively deprotonate the α -carbon of the ethyl acetoacetate, forming a stabilized enolate. The reaction is allowed to stir for 1 hour at room temperature to ensure complete formation.

- **Alkylation (S_N2 Reaction):** Add 4-(trifluoromethyl)benzyl bromide (1.0 eq) to the enolate solution. The reaction mixture is heated to reflux for 4-6 hours. The nucleophilic enolate displaces the bromide ion in a classic S_N2 reaction, forming the C-C bond. Progress is monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkylated β -ketoester.
- **Hydrolysis and Decarboxylation:** The crude intermediate is treated with an aqueous solution of sodium hydroxide (5 M) and heated to reflux for 4 hours. This saponifies the ester and induces decarboxylation upon acidic workup.
- **Final Isolation:** The reaction mixture is cooled and acidified with hydrochloric acid (6 M) until the pH is ~2. The acidic conditions promote the decarboxylation of the intermediate β -ketoacid. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield **1-(4-(trifluoromethyl)phenyl)propan-2-one** as a sticky oil or solid.[3]

Synthesis Workflow Diagram

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Caption: Acetoacetic ester synthesis workflow for **1-(4-(trifluoromethyl)phenyl)propan-2-one**.

Applications in Research and Drug Development

The unique combination of a reactive ketone handle and an electron-withdrawing trifluoromethyl group makes this compound a highly valuable building block.

Pharmaceutical Intermediate and Building Block

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates can significantly enhance:

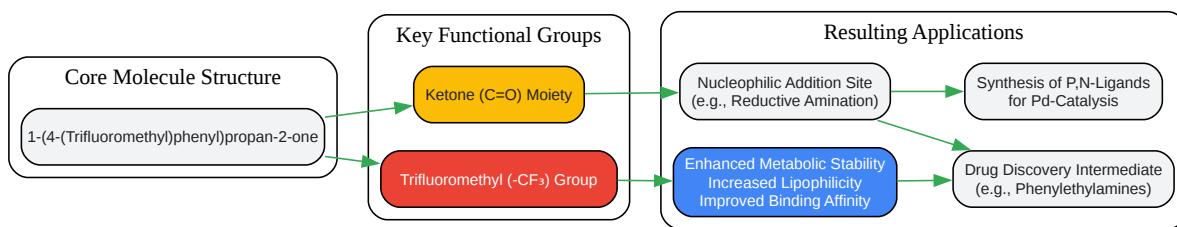
- Metabolic Stability: The C-F bond is exceptionally strong, blocking metabolic oxidation at that position, which can increase the drug's half-life.
- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- Lipophilicity: The $-CF_3$ group increases lipophilicity, which can improve membrane permeability and cell uptake.^[7]

This compound serves as a precursor for more complex molecules. For instance, it is identified as an impurity related to Fenfluramine, indicating its role in the synthesis or degradation pathways of pharmaceutical agents.^[1] Reductive amination of the ketone can be used to synthesize various substituted phenylethylamine derivatives, a common scaffold in medicinal chemistry.

Ligand Synthesis for Homogeneous Catalysis

Beyond pharmaceuticals, this ketone is employed in the synthesis of specialized ligands for transition-metal-catalyzed reactions. It has been used in the preparation of highly congested carbazoyl-derived P,N-type phosphine ligands.^[4] These ligands are crucial for palladium-catalyzed reactions, such as monoarylation, where steric and electronic tuning is necessary to achieve high catalytic activity and selectivity.^[4]

Structure-Application Relationship Diagram

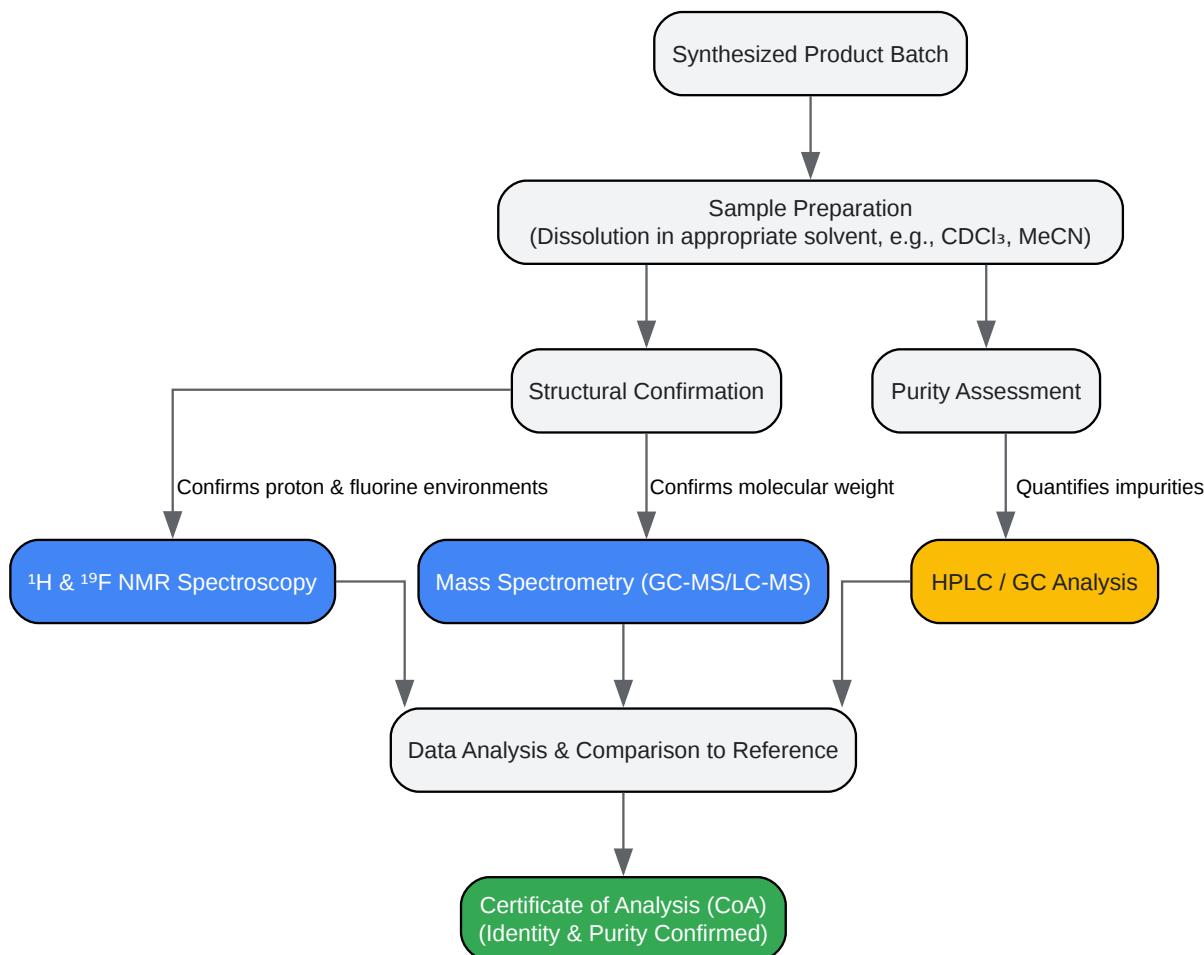


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Caption: Relationship between the compound's functional groups and its applications.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms the structure and quantifies impurities.



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Caption: Standard analytical workflow for quality control and characterization.

Conclusion

1-(4-(Trifluoromethyl)phenyl)propan-2-one is more than a simple chemical; it is a strategic building block for innovation in science. Its IUPAC name belies a structural complexity that medicinal chemists and material scientists exploit to create next-generation molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the ketone functionality provides a versatile reaction site for further molecular elaboration. Through robust synthesis and rigorous analytical validation, this compound serves as a reliable starting point for developing advanced pharmaceutical agents and high-performance catalytic systems.

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